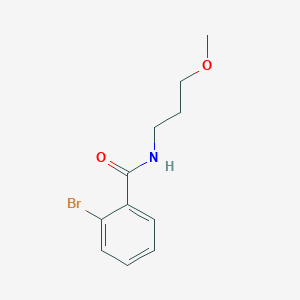

2-bromo-N-(3-methoxypropyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

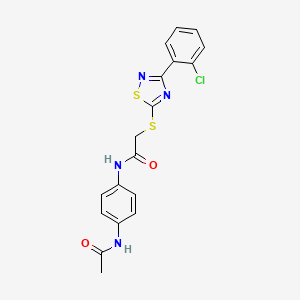

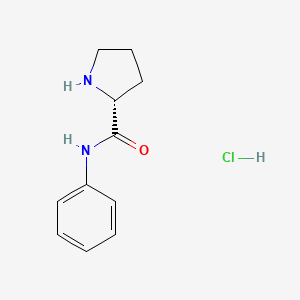

“2-bromo-N-(3-methoxypropyl)benzamide” is a chemical compound that belongs to the class of benzamides. It has an empirical formula of C11H14BrNO2 and a molecular weight of 272.14 .

Molecular Structure Analysis

The SMILES string of “2-bromo-N-(3-methoxypropyl)benzamide” is O=C(NCCCOC)C(C=CC=C1)=C1Br . The InChI is 1S/C11H14BrNO2/c1-15-8-4-7-13-11(14)9-5-2-3-6-10(9)12/h2-3,5-6H,4,7-8H2,1H3,(H,13,14) .Physical And Chemical Properties Analysis

“2-bromo-N-(3-methoxypropyl)benzamide” is a solid . It has a molecular weight of 272.14 . The InChI key is VVQOYXKLKRYPAB-UHFFFAOYSA-N .Applications De Recherche Scientifique

Antifungal Activity Research has shown the potential of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, which share structural similarities with 2-bromo-N-(3-methoxypropyl)benzamide, in antifungal applications. Novel molecules derived from this compound have been synthesized and demonstrated antifungal activity against pathogens such as Fusarium oxysporum, Sclerotinia sclerotiorum, and Saccharomyces cerevisiae. These findings suggest the utility of such compounds in developing antifungal agents, highlighting their relevance in addressing plant pathogenic fungi and common yeasts (Ienascu et al., 2018).

Molecular Structure Analysis The investigation of molecular structures through X-ray diffraction analysis and density functional theory (DFT) calculations has been applied to 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides, including 2-bromo derivatives. Such studies provide insights into the crystal packing, hydrogen bonding interactions, and theoretical energy frameworks of these compounds, contributing to the understanding of their chemical properties and potential applications in material science and drug design (Saeed et al., 2020).

Synthetic Methodology Development Research into synthetic methodologies has been enriched by the exploration of 2-bromo-N-(3-methoxypropyl)benzamide and related compounds. Studies have focused on selective radical cyclization processes catalyzed by electrogenerated nickel(I) complexes, leading to the efficient synthesis of tetrahydrofuran derivatives. This work illustrates the compound's role in advancing synthetic organic chemistry and the development of novel cyclization reactions, offering pathways to complex organic structures (Esteves et al., 2007).

By-Product Analysis in Synthesis The synthesis of N-Benzyl-2-bromo-3-methoxypropionamide, closely related to the compound , has been studied to understand the mechanism of formation of main impurities in its synthesis via mixed anhydride methods. This research is critical for refining synthetic routes and improving the purity of the final product, which is essential for its application in further chemical transformations (Li Yong, 2013).

Pharmacological Potential Exploration The development of novel oxazol-5(4H)-ones by reacting 2-(4-(4-X-phenylsulfonyl)phenyl)-4-(3-bromo/3-bromo-4-methoxy-benzylidene)oxazol-5(4H)-ones has demonstrated the pharmacological potential of bromo-methoxy-benzamide derivatives. These compounds have been evaluated for cytotoxicity and antimicrobial activity, offering a foundation for the development of new therapeutic agents (Rosca et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

2-bromo-N-(3-methoxypropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-15-8-4-7-13-11(14)9-5-2-3-6-10(9)12/h2-3,5-6H,4,7-8H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQOYXKLKRYPAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1=CC=CC=C1Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(3-methoxypropyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2443125.png)

![{3-[3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}dimethylamine](/img/structure/B2443128.png)

![2-(2-{[2-(Methoxycarbonyl)-3-thienyl]amino}-2-oxoethyl)benzenecarboxylic acid](/img/structure/B2443130.png)

![1-(2-Methylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2443131.png)

![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-mesitylacetamide](/img/structure/B2443139.png)

![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-methoxy-2,3,5-trimethylbenzene-1-sulfonamide](/img/structure/B2443140.png)

![4-tert-butyl-N-[(2,6-difluorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2443143.png)